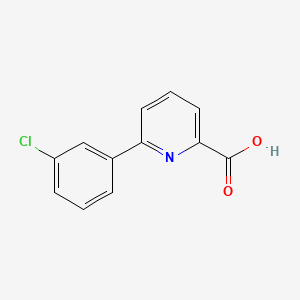

6-(3-Chlorophenyl)picolinic acid

概要

説明

6-(3-Chlorophenyl)picolinic acid is a derivative of picolinic acid, which is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The molecular formula of 6-(3-Chlorophenyl)picolinic acid is C12H8ClNO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were synthesized using the structural skeleton of picloram as a template . The chlorine atom at position 6 of picloram was replaced by hydrazine hydrate in a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 6-(3-Chlorophenyl)picolinic acid can be analyzed using techniques such as FT-IR and FT-Raman spectroscopy . The optimized geometry can be obtained by scaled quantum mechanical calculations using density functional theory .Physical And Chemical Properties Analysis

The average mass of 6-(3-Chlorophenyl)picolinic acid is 233.650 Da, and the monoisotopic mass is 233.024353 Da .科学的研究の応用

1. Environmental Applications

- Fenton Reaction Enhancement : Picolinic acid (PICA) has been shown to enhance the Fenton reaction, which is crucial for environmental applications like wastewater treatment. This enhancement includes accelerated degradation of various compounds and extended pH range applicability. PICA assists in the transformation of Fe(III)/Fe(II), leading to autocatalysis attributed to the buildup of Fe(II) and PICA oxidation products. This makes it beneficial in treatments favoring iron cycling and balancing oxidation universality with selectivity (Yang et al., 2021).

2. Chemical Synthesis and Catalysis

- Synthetic Approach to Camptothecin : Picolinic acid 1-oxide, closely related to 6-(3-Chlorophenyl)picolinic acid, plays a role in the synthesis of heterocyclic compounds like camptothecin, a notable chemotherapeutic agent (Kametani, 1970).

- Catalysis in Chromic Acid Oxidations : Picolinic acid, including derivatives, acts as a catalyst in chromic acid oxidations, relevant in organic chemistry and industrial processes (Roček & Peng, 1977).

3. Material Science and Nanotechnology

- Photocatalytic Activity : Studies have shown the role of picolinic acid and its derivatives in the synthesis and functioning of molecular materials with photocatalytic properties, such as in organic light emitting diodes (OLEDs) and in the photoreduction of CO2 to CO (Baranoff et al., 2012), (Schneider et al., 2011).

4. Biochemistry and Molecular Biology

- DNA Binding and Photocleavage : Picolinic acid derivatives have been investigated for their ability to interact with DNA and induce photocleavage. These properties are significant in understanding molecular interactions and designing new therapeutic agents (Kawade et al., 2011).

- Antimicrobial Activities : Research on picolinic acid derivatives has also highlighted their potential antimicrobial activities, which is crucial for developing new antibiotics or antifungal agents (Tamer et al., 2018).

5. Agriculture and Herbicide Development

- Herbicide Development : Research on 3-chloro-6-pyrazolyl-picolinate derivatives, a class related to 6-(3-Chlorophenyl)picolinic acid, has shown promising herbicidal activity. These compounds can serve as potential lead structures for the discovery of novel synthetic auxin herbicides (Yang et al., 2021).

6. Environmental Remediation

- Dechlorination in Environmental Remediation : Studies have explored the electrocatalytic dechlorination of chloropicolinic acid mixtures, shedding light on efficient methods for treating organic wastes containing chlorinated compounds (Hong-xing et al., 2016), (He et al., 2018).

作用機序

Target of Action

The primary targets of 6-(3-Chlorophenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Chlorophenyl)picolinic acid works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Result of Action

6-(3-Chlorophenyl)picolinic acid has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, viral infections pose potential therapeutic targets of this compound .

Safety and Hazards

将来の方向性

Picolinic acid and its derivatives have shown potential as synthetic auxin herbicides . They have also demonstrated broad-spectrum antiviral abilities . These findings suggest that 6-(3-Chlorophenyl)picolinic acid and similar compounds could have potential applications in the fields of agriculture and medicine.

特性

IUPAC Name |

6-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIPKPBSIZTPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647061 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)picolinic acid | |

CAS RN |

863704-38-5 | |

| Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

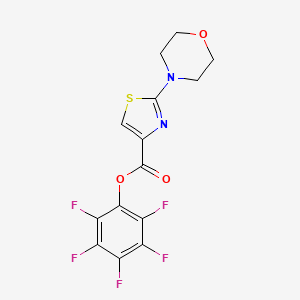

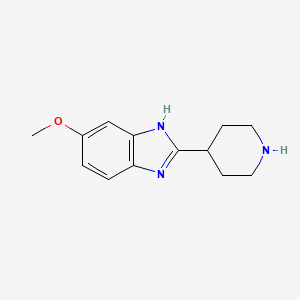

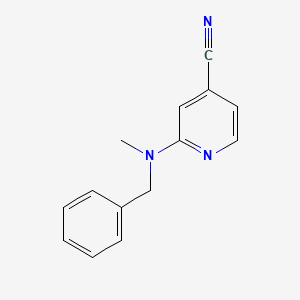

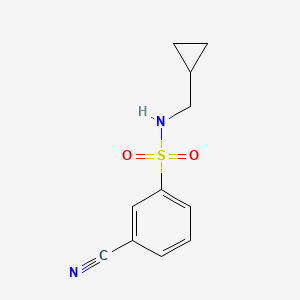

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)

![1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1629605.png)

![5-(5-{1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B1629606.png)